Disodium cyanodithioimidocarbonate

Vue d'ensemble

Description

Disodium cyanodithioimidocarbonate is a chemical compound known for its use as an industrial biocide and slimicide. It is primarily utilized in water treatment systems to control slime-forming bacteria, algae, and fungi in various industrial settings, including food processing water systems, pulp and paper mill water systems, and other commercial/industrial water cooling systems .

Mécanisme D'action

Target of Action

Disodium Cyanodithioimidocarbonate (DCDIC) is primarily used as an industrial biocide and slimicide . Its primary targets are slime-forming bacteria, algae, and fungi that are commonly found in various industrial water systems .

Mode of Action

It is known that dcdic is a dithiocarbamate ester . Dithiocarbamates are known to generate flammable gases when combined with aldehydes, nitrides, and hydrides . This suggests that DCDIC may interact with its targets through a chemical reaction that leads to the production of these gases, thereby inhibiting the growth of the target organisms.

Pharmacokinetics

It is known that dcdic is soluble in water , which suggests that it can be easily distributed in aqueous environments. This property is crucial for its effectiveness in water treatment systems .

Result of Action

The primary result of DCDIC’s action is the control of microbial growth in various industrial systems . By inhibiting the growth of slime-forming bacteria, algae, and fungi, DCDIC helps maintain the efficiency and longevity of these systems.

Action Environment

The action of DCDIC is influenced by various environmental factors. For instance, the decomposition of DCDIC in aqueous solution to form carbon disulfide and methylamine or other amines is accelerated by acids . This suggests that the pH of the environment can influence the stability and efficacy of DCDIC. Furthermore, DCDIC is used in a variety of environments, including air washer systems, industrial water cooling towers, evaporative condensers, heat exchangers, pulp and paper mills, secondary oil recovery injection water, and sugar mills . The specific conditions in these environments, such as temperature, water hardness, and the presence of other chemicals, may also affect the action of DCDIC.

Méthodes De Préparation

Disodium cyanodithioimidocarbonate can be synthesized through the reaction of cyanamide with carbon disulfide in the presence of an alkali metal hydroxide in aqueous ethanol. The intermediate dialkali metal salt of N-cyanodithioiminocarbonic acid is then alkylated with methyl iodide or dimethyl sulfate . Industrial production methods involve formulating the compound as a soluble concentrate or liquid, which is then applied using measuring containers, metering pumps, or drip-feed devices .

Analyse Des Réactions Chimiques

Disodium cyanodithioimidocarbonate is a dithiocarbamate ester and undergoes various chemical reactions:

Oxidation and Reduction: It can decompose in aqueous solutions to form carbon disulfide and methylamine or other amines, with the decomposition process being accelerated by acids.

Substitution: The compound reacts with aldehydes, nitrides, and hydrides to generate flammable gases.

Incompatibility: It is incompatible with acids, peroxides, and acid halides.

Applications De Recherche Scientifique

Disodium cyanodithioimidocarbonate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Disodium cyanodithioimidocarbonate belongs to the group of dithiocarbamate esters. Similar compounds include:

Dimethyl N-cyanodithioiminocarbonate: Used in the synthesis of heterocyclic compounds and has similar reactivity.

Other Dithiocarbamates: These compounds share similar chemical properties and reactivity profiles, including incompatibility with acids, peroxides, and acid halides.

This compound is unique in its specific applications as an industrial biocide and slimicide, making it a valuable compound in water treatment systems .

Activité Biologique

Disodium cyanodithioimidocarbonate (DCDIC), a chemical compound primarily used as an industrial biocide and slimicide, has been studied for its biological activity, particularly in controlling microbial growth in various settings, including food processing and industrial water systems. This article provides an overview of its biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Overview

DCDIC is classified as a microbicide/microbistat, effective against slime-forming bacteria, algae, and fungi. Its chemical structure allows it to disrupt cellular processes in microorganisms, making it valuable in industrial applications where microbial contamination can pose significant operational challenges.

The primary mechanism of action for DCDIC involves interference with microbial cellular processes. It is believed to inhibit the synthesis of essential biomolecules or disrupt cellular membranes, leading to cell death. This biocidal activity is particularly effective in aqueous environments where biofilms can form.

Acute Toxicity

Research indicates that DCDIC exhibits moderate acute toxicity. The Environmental Protection Agency (EPA) has classified it based on various studies that assess its impact on human health and the environment. For instance:

- Oral Toxicity : Studies have shown that the compound has a median lethal dose (LD50) indicating moderate toxicity when ingested.

- Dermal Exposure : Skin contact may lead to irritation; however, significant systemic effects have not been widely reported.

Chronic Toxicity

Chronic exposure studies have raised concerns about potential reproductive and developmental effects. For example:

- Developmental Toxicity : Certain studies indicated an increased incidence of developmental abnormalities in animal models exposed to high doses of DCDIC during gestation .

- Mutagenicity : The compound has not been conclusively shown to be mutagenic; however, ongoing assessments are necessary to fully understand its long-term effects .

Industrial Applications

- Food Processing : DCDIC is utilized in food processing water systems to prevent microbial growth. Its effectiveness at low concentrations makes it a preferred choice for maintaining hygiene without adversely affecting food quality .

- Water Treatment : In industrial water treatment facilities, DCDIC has demonstrated significant efficacy in controlling biofilms and reducing the need for more hazardous chemicals .

Environmental Impact

A study conducted by the EPA assessed the environmental risks associated with DCDIC usage in various applications. The findings suggested that while the compound effectively controls microbial populations, careful management is necessary to prevent adverse ecological impacts, particularly in aquatic environments where it may affect non-target organisms .

Data Table: Summary of Biological Activity and Toxicity Profiles

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound (DCDIC) |

| Primary Use | Microbicide/microbistat |

| Mechanism of Action | Disruption of cellular processes |

| Acute Oral LD50 | Moderate toxicity (specific values vary by study) |

| Skin Irritation Potential | Moderate |

| Developmental Effects | Increased incidence of abnormalities in studies |

| Environmental Risks | Potential impact on aquatic ecosystems |

Propriétés

Numéro CAS |

138-93-2 |

|---|---|

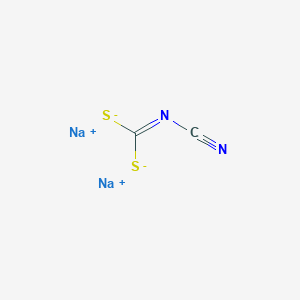

Formule moléculaire |

C2N2Na2S2 |

Poids moléculaire |

162.15 g/mol |

Nom IUPAC |

disodium;cyanoiminomethanedithiolate |

InChI |

InChI=1S/C2H2N2S2.2Na/c3-1-4-2(5)6;;/h(H2,4,5,6);;/q;2*+1/p-2 |

Clé InChI |

AZDIXEXNLJMBJO-UHFFFAOYSA-L |

SMILES |

C(#N)N=C([S-])[S-].[Na+].[Na+] |

SMILES canonique |

C(#N)N=C([S-])[S-].[Na+].[Na+] |

Point d'ébullition |

109 °C |

Color/Form |

Vivid orange/strong orange liquid |

Densité |

1.2719 kg/cu m |

Key on ui other cas no. |

138-93-2 |

Description physique |

Disodium cyanodithioimidocarbonate is a clear to orangish liquid with distinct odor. Irritates skin and eyes. |

Pictogrammes |

Acute Toxic; Irritant; Environmental Hazard |

Durée de conservation |

Stable for 14 days under the following conditions: ambient temperature (23 °C); broad spectrum light; stainless steel, copper metals and iron ions. Slight decrease in % active ingredient observed when test substance is exposed to zinc ions, with significant decrease after exposure to elevated temperatures, aluminum metal, aluminum and copper ions. |

Pression de vapeur |

9.16X10-6 mm Hg @ 25 °C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.